molecular formula C20H27N5O2S B10950750 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10950750
M. Wt: 401.5 g/mol
InChI Key: SBPRGXKYTFPYPU-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes both pyrazole and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly catalysts to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Pyrazoles: Formed through nucleophilic substitution reactions

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1,3-dimethyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C20H27N5O2S/c1-6-24-12-11-18(22-24)13-25(19-9-7-17(8-10-19)15(2)3)28(26,27)20-14-23(5)21-16(20)4/h7-12,14-15H,6,13H2,1-5H3

InChI Key

SBPRGXKYTFPYPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CN(N=C3C)C

Origin of Product

United States

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